molecular formula C24H27N5O2 B2417043 3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 902929-67-3

3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide

Cat. No. B2417043
CAS RN: 902929-67-3
M. Wt: 417.513
InChI Key:
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Description

The compound “3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide” is a complex organic molecule with the molecular formula C22H25N5O2S . It is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, an isobutyl group, a quinazolin group, and a phenylethyl group . The exact structure can be determined using techniques such as NMR and HRMS .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 423.5 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 7 and a topological polar surface area of 108 Ų . The exact mass and monoisotopic mass are both 423.17289623 g/mol .

Scientific Research Applications

Future Directions

Future research could focus on further elucidating the synthesis process, chemical reactions, and mechanism of action of this compound. Additionally, more studies could be conducted to determine its physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-11-7-8-12-20(19)29-21(26-27-24(28)29)13-14-22(30)25-17(3)18-9-5-4-6-10-18/h4-12,16-17H,13-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNZGGMUZXJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide

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